Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)-

Description

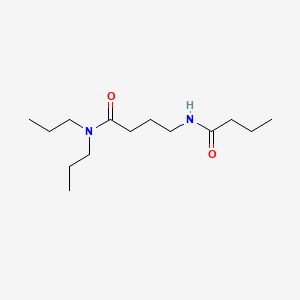

Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- is a chemical compound with the molecular formula C14H28N2O2 It is a member of the butanamide family, characterized by the presence of a butanamide backbone with various substituents

Properties

CAS No. |

82023-79-8 |

|---|---|

Molecular Formula |

C14H28N2O2 |

Molecular Weight |

256.38 g/mol |

IUPAC Name |

4-(butanoylamino)-N,N-dipropylbutanamide |

InChI |

InChI=1S/C14H28N2O2/c1-4-8-13(17)15-10-7-9-14(18)16(11-5-2)12-6-3/h4-12H2,1-3H3,(H,15,17) |

InChI Key |

UEUOROXPOFJLTN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCCCC(=O)N(CCC)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- typically involves the reaction of butanamide with N,N-dipropylamine and a suitable acylating agent The reaction is carried out under controlled conditions to ensure the formation of the desired product

Industrial Production Methods

In an industrial setting, the production of Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. The industrial synthesis typically follows similar principles as the laboratory-scale synthesis but is optimized for efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Inhibition of Enzymatic Activity

One of the notable applications of Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- is in the inhibition of nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme implicated in various metabolic processes and diseases, including cancer and metabolic syndrome. Research indicates that this compound acts as a potent inhibitor of NNMT, with studies reporting IC50 values in the low micromolar range, demonstrating its potential as a therapeutic agent.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- | 0.013 | |

| Control Compound | 10.77 |

Chemical Probes in Biological Studies

The compound has also been utilized as a chemical probe for studying protein interactions and cellular processes. Its ability to selectively inhibit specific enzymes makes it valuable for elucidating biochemical pathways and understanding disease mechanisms.

Synthesis of Clickable Probes

Recent studies have involved the synthesis of clickable probes incorporating Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- for use in bioconjugation techniques. These probes facilitate the study of protein interactions in live cells, providing insights into cellular dynamics and signaling pathways.

Drug Development Research

The compound's structural characteristics make it a candidate for drug development targeting metabolic disorders. Its efficacy in inhibiting NNMT suggests potential applications in treating conditions associated with altered metabolism.

Case Study 1: NNMT Inhibition

A detailed investigation into the inhibition of NNMT by Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- revealed significant findings regarding its binding affinity and specificity. The study demonstrated that modifications to the compound's structure could enhance its inhibitory potency, paving the way for the development of more effective NNMT inhibitors.

Case Study 2: Chemical Probes

In a study exploring chemical probes for studying protein interactions, Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- was successfully employed to visualize target proteins within cellular environments. This approach allowed researchers to map out complex biological networks and understand the role of specific proteins in disease pathology.

Mechanism of Action

The mechanism of action of Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N,N-Dipropylbutanamide: A structurally similar compound with different substituents.

N-(1-Oxobutyl)-butanamide: Another related compound with a similar backbone but different functional groups.

Uniqueness

Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications.

Biological Activity

Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- is a compound of interest due to its potential biological activities, particularly in relation to its interactions with dopamine receptors and its implications in cancer treatment. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula: C14H28N2O2

- Molecular Weight: 256.38 g/mol

- CAS Number: 3067792

Biological Activity Overview

Research indicates that Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- exhibits significant biological activity primarily through its interaction with dopamine receptors, which are implicated in various neurological disorders and cancers.

Dopamine Receptor Interaction

The compound has been studied for its selectivity towards dopamine receptors, particularly the DRD4 subtype. It has shown potential as an antagonist, which may contribute to its antiproliferative effects in glioblastoma cell lines. Notably, studies have demonstrated that compounds with similar structures can inhibit the viability of glioblastoma stem cells at concentrations as low as 10 µM, outperforming traditional chemotherapeutics like temozolomide .

The biological activity of Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- is believed to involve several mechanisms:

- Inhibition of Cell Proliferation: The compound reduces the viability of glioblastoma cells by inducing apoptosis and inhibiting autophagic processes.

- Cytokine Modulation: Similar compounds have shown to suppress inflammatory cytokines such as IL-1β and IL-6, indicating a potential role in managing inflammation-related pathways .

- Dopamine Receptor Modulation: By acting on dopamine receptors, particularly DRD4, the compound may influence signaling pathways associated with cancer cell survival and proliferation .

Case Studies and Experimental Data

A comprehensive study evaluated the effects of Butanamide derivatives on glioblastoma cell lines. The results indicated:

- Cell Viability Assays: At a concentration of 10 µM, compounds demonstrated a significant decrease in cell viability compared to controls.

- Cytokine Expression Analysis: In vitro experiments showed that specific derivatives significantly reduced mRNA levels of pro-inflammatory cytokines (IL-6 and IL-1β) in human keratinocyte cells .

Data Table: Biological Activities of Related Compounds

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- | 10 | Inhibits glioblastoma cell viability |

| Compound 5f | 7.5 | Inhibits IL-6 mRNA expression |

| Compound 5d | 9.0 | Inhibits IL-1β mRNA expression |

| Temozolomide | - | Standard treatment for glioblastoma |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.